molecular formula C4H3N3S B13000133 5-Aminoisothiazole-3-carbonitrile

5-Aminoisothiazole-3-carbonitrile

Cat. No.: B13000133
M. Wt: 125.15 g/mol
InChI Key: NDUYEXNOSKJZOA-UHFFFAOYSA-N
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Description

5-Aminoisothiazole-3-carbonitrile is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Reactions Analysis

Types of Reactions: 5-Aminoisothiazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using appropriate oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted isothiazole derivatives.

Scientific Research Applications

5-Aminoisothiazole-3-carbonitrile has a wide range of applications in scientific research:

Properties

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

IUPAC Name

5-amino-1,2-thiazole-3-carbonitrile

InChI

InChI=1S/C4H3N3S/c5-2-3-1-4(6)8-7-3/h1H,6H2

InChI Key

NDUYEXNOSKJZOA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1C#N)N

Origin of Product

United States

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